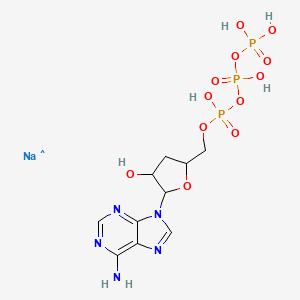

Cordycepin 5'-triphosphate sodium salt

Description

Nomenclature and Chemical Identity

The precise identification of Cordycepin (B1669437) 5'-triphosphate sodium salt is fundamental to understanding its function and application in research.

To facilitate clear communication in scientific literature, a variety of synonyms and abbreviations are used to refer to Cordycepin 5'-triphosphate and its sodium salt form. These include 3'-Deoxyadenosine 5'-triphosphate, 3'-dATP, and COR-TP. nih.govmdpi.com The use of these synonyms is prevalent across research publications and chemical databases.

The chemical composition of Cordycepin 5'-triphosphate sodium salt is defined by its molecular formula and weight, which are crucial for experimental accuracy.

Interactive Data Table: Chemical Identity of Cordycepin 5'-triphosphate and its Sodium Salt

| Property | Cordycepin 5'-triphosphate | This compound |

| Molecular Formula | C10H16N5O12P3 | C10H12N5Na4O12P3 |

| Molecular Weight | 491.18 g/mol | 579.11 g/mol |

Note: The molecular formula and weight for the sodium salt can vary depending on the number of sodium ions associated with the molecule.

Role as the Active Metabolite of Cordycepin

Cordycepin, in its initial form, is a prodrug. Its therapeutic and biological effects are manifested after it undergoes intracellular phosphorylation to become Cordycepin 5'-monophosphate (COR-MP), Cordycepin 5'-diphosphate (COR-DP), and ultimately Cordycepin 5'-triphosphate (COR-TP). researchgate.net This biochemical conversion is facilitated by cellular kinases, such as adenosine (B11128) kinase. researchgate.net

The structural similarity of Cordycepin 5'-triphosphate to adenosine triphosphate (ATP) is the cornerstone of its mechanism of action. nih.gov Due to the absence of a hydroxyl group at the 3' position of its ribose sugar moiety, a feature that distinguishes it from ATP, Cordycepin 5'-triphosphate acts as a competitive inhibitor in various ATP-dependent enzymatic reactions. nih.govwikipedia.org One of its most well-documented effects is the inhibition of RNA synthesis. nih.gov When incorporated into a growing RNA chain, the lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination. nih.gov This process specifically affects polyadenylation, the addition of a poly(A) tail to messenger RNA (mRNA), which is crucial for mRNA stability and translation. mdpi.comnih.gov

Furthermore, research has elucidated that Cordycepin 5'-triphosphate can interfere with critical signaling pathways within the cell. For instance, it has been shown to compete with ATP for binding to the active site of adenylate cyclase, potentially reducing the production of cyclic adenosine monophosphate (cAMP). nih.gov It also plays a role in the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are central to cellular energy homeostasis, proliferation, and survival. researchgate.netnih.gov

Historical Context of its Research Significance

The journey to understanding Cordycepin 5'-triphosphate began with the discovery of its parent compound, cordycepin (3'-deoxyadenosine). Cordycepin was first isolated from the fungus Cordyceps militaris in the mid-20th century. mdpi.com Early investigations into its biological properties quickly revealed its potent cytotoxic effects, leading to its classification as a nucleoside antibiotic.

Subsequent research in the 1970s began to unravel the mechanism behind cordycepin's activity, with studies demonstrating that it needed to be converted to its triphosphate form to exert its inhibitory effects on nucleic acid synthesis. nih.gov These seminal studies established that Cordycepin 5'-triphosphate acts as a chain terminator in RNA synthesis. nih.gov This discovery was a significant milestone, providing a molecular basis for the observed biological effects of cordycepin and paving the way for its use as a tool in molecular biology to study transcription and polyadenylation.

Scope of Academic Inquiry

The unique mechanism of action of Cordycepin 5'-triphosphate has spurred a broad range of academic investigations into its potential therapeutic and research applications.

Detailed Research Findings:

Oncology: A significant portion of the research on Cordycepin 5'-triphosphate focuses on its anticancer properties. Its ability to inhibit RNA synthesis and induce apoptosis (programmed cell death) in various cancer cell lines has been extensively studied. mdpi.comscielo.br Research has explored its effects on leukemia, lung cancer, and other malignancies, often linking its activity to the disruption of key signaling pathways that drive tumor growth and survival. scielo.brscielo.br

Molecular Biology: In the field of molecular biology, Cordycepin 5'-triphosphate is a valuable tool for studying the processes of transcription and RNA processing. nih.gov Its specific inhibition of polyadenylation allows researchers to investigate the role of the poly(A) tail in mRNA stability, transport, and translation. nih.gov It has also been utilized in 3'-end labeling of DNA fragments for sequencing and other molecular analyses. nih.gov

Pharmacology and Signal Transduction: Pharmacological studies have delved into the intricate ways Cordycepin 5'-triphosphate modulates cellular signaling. Its influence on the AMPK and mTOR pathways has drawn considerable interest for its potential implications in metabolic disorders. researchgate.nete-ompa.org Furthermore, its interaction with adenylate cyclase and the subsequent impact on cAMP levels are being explored in the context of various cellular processes. nih.gov

Antiviral and Anti-inflammatory Research: The inhibitory effect of Cordycepin 5'-triphosphate on nucleic acid synthesis has also prompted investigations into its potential as an antiviral agent. The rationale is that it could interfere with viral replication by terminating the synthesis of viral RNA. Additionally, its modulation of signaling pathways involved in inflammation, such as the NF-κB pathway, has opened avenues for research into its anti-inflammatory properties. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16N5NaO12P3 |

|---|---|

Molecular Weight |

514.17 g/mol |

InChI |

InChI=1S/C10H16N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19); |

InChI Key |

MBTNWZIUBSWCNT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cordycepin 5 Triphosphate

Cellular Uptake Mechanisms of Cordycepin (B1669437) Precursors

The journey of cordycepin into the cell is the first critical step for its subsequent metabolic activation. As an adenosine (B11128) analogue, cordycepin utilizes the cell's natural nucleoside transport systems. Research indicates that cordycepin enters cells primarily through equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. nih.gov These transporters are responsible for the bidirectional movement of purine (B94841) and pyrimidine (B1678525) nucleosides across the cell membrane, and their affinity for cordycepin facilitates its uptake from the extracellular environment into the cytoplasm. nih.gov The efficiency of this uptake is a crucial determinant of the intracellular concentration of cordycepin available for subsequent phosphorylation. nih.gov

Phosphorylation Pathways of Cordycepin to Cordycepin 5'-triphosphate

Once inside the cell, cordycepin must be converted into its triphosphate form to exert many of its biological effects. nih.govcaymanchem.com This activation occurs through a sequential phosphorylation process, mirroring the pathway of its endogenous counterpart, adenosine. The process involves the stepwise addition of phosphate (B84403) groups to the 5' position of the ribose sugar. nih.gov

Adenosine Kinase-Mediated Phosphorylation

The initial and rate-limiting step in the activation of cordycepin is its conversion to cordycepin 5'-monophosphate (CoMP). nih.gov This reaction is catalyzed by the enzyme adenosine kinase (ADK). nih.govresearchgate.net ADK transfers a phosphate group from adenosine triphosphate (ATP) to the 5'-hydroxyl group of cordycepin. This initial phosphorylation is essential, as it "traps" the molecule within the cell and commits it to further metabolic conversion. nih.gov The efficacy of cordycepin's activation is directly linked to the activity of adenosine kinase, and inhibiting this enzyme has been shown to block the downstream effects of cordycepin. nih.gov

Sequential Phosphorylation by Nucleoside Diphosphate (B83284) Kinase

Following its conversion to CoMP, the molecule undergoes two further phosphorylation events to become the fully active Cordycepin 5'-triphosphate (CoTP). These sequential steps are carried out by other cellular kinases. Cordycepin monophosphate (CoMP) is first converted to cordycepin diphosphate (CoDP) by adenylate kinase (AK). mdpi.com Subsequently, nucleoside diphosphate kinase (NDK) catalyzes the final step, transferring a phosphate group from ATP to CoDP to form Cordycepin 5'-triphosphate (CoTP). mdpi.comfrontiersin.org At high concentrations, the resulting CoTP can significantly supplement or even replace the cell's natural pool of ATP. nih.gov

Alternative Metabolic Conversion Pathways from 3′-deoxyinosine

A significant alternative pathway for the formation of Cordycepin 5'-triphosphate exists, originating from its metabolite, 3′-deoxyinosine. nih.govmdpi.com In the body, particularly after oral administration, cordycepin can be rapidly deaminated by the enzyme adenosine deaminase (ADA) into 3′-deoxyinosine, a metabolite once considered inactive. nih.govnih.gov However, research has revealed that 3′-deoxyinosine can be absorbed into the bloodstream and subsequently taken up by cells. nih.gov

Within the cell, a "nucleoside rescue metabolic pathway" can convert 3′-deoxyinosine into the active Cordycepin 5'-triphosphate. nih.gov This suggests that 3'-deoxyinosine (B124312) serves as a stable pro-drug, which is later converted into the active triphosphate form in target tissues like macrophages and tumor cells. nih.govmdpi.com This pathway is crucial for the therapeutic effects observed after oral cordycepin administration, as intact cordycepin itself may not be well-absorbed. nih.gov

Enzymes Involved in Cordycepin 5'-triphosphate Anabolism

The anabolic conversion of cordycepin to its triphosphate form is a multi-enzyme process. Each enzyme plays a distinct and critical role in the pathway, from initial uptake to final activation. The table below summarizes the key enzymes involved.

| Enzyme | Abbreviation | Function |

| Equilibrative Nucleoside Transporter 1/2 | ENT1/2 | Facilitates the uptake of cordycepin into the cell. nih.gov |

| Adenosine Kinase | ADK | Catalyzes the first phosphorylation step: Cordycepin → Cordycepin 5'-monophosphate (CoMP). nih.govresearchgate.net |

| Adenylate Kinase | AK | Catalyzes the second phosphorylation step: CoMP → Cordycepin 5'-diphosphate (CoDP). mdpi.com |

| Nucleoside Diphosphate Kinase | NDK | Catalyzes the final phosphorylation step: CoDP → Cordycepin 5'-triphosphate (CoTP). mdpi.com |

| Adenosine Deaminase | ADA | Metabolizes cordycepin to 3'-deoxyinosine, which can then enter an alternative salvage pathway. nih.govnih.gov |

Factors Influencing Intracellular Cordycepin 5'-triphosphate Accumulation

The final intracellular concentration of Cordycepin 5'-triphosphate is not static but is influenced by a dynamic interplay of several cellular factors. The balance between anabolic and catabolic processes dictates the level of the active metabolite.

Adenosine Deaminase (ADA) Activity : The level and activity of ADA are paramount. nih.gov High levels of ADA rapidly convert cordycepin to 3′-deoxyinosine, reducing the substrate available for phosphorylation by adenosine kinase and thus limiting CoTP accumulation. nih.gov Conversely, cells with low ADA expression or the presence of an ADA inhibitor can lead to higher intracellular levels of cordycepin and its phosphorylated forms. nih.gov

Transporter Expression : The expression levels of ENT1 and ENT2 on the cell surface directly affect the rate of cordycepin uptake, which is the initial step for its intracellular accumulation. nih.gov

Kinase Activity : The efficiency of the phosphorylation cascade, dependent on the activity of adenosine kinase, adenylate kinase, and nucleoside diphosphate kinase, is crucial for the conversion to CoTP. nih.govmdpi.com

Substrate Availability : In laboratory settings, the production of cordycepin and its derivatives in fungi like Cordyceps militaris can be enhanced by supplementing the culture medium with precursors such as adenosine or aspartate, or by optimizing cultivation substrates. nih.govmdpi.complos.orgnih.gov This highlights the importance of precursor supply for biosynthesis.

Cellular Conditions : Factors such as the cell's energy status (ATP levels) and culture conditions (e.g., hypoxic vs. normoxic) can influence metabolic pathways, including those involved in nucleotide synthesis and, by extension, CoTP accumulation. plos.org

Molecular Mechanisms of Action of Cordycepin 5 Triphosphate

Nucleotide Mimicry and Adenosine (B11128) Triphosphate (ATP) Analogue Activity

Due to the profound structural resemblance between Cordycepin (B1669437) 5'-triphosphate and ATP, various cellular enzymes misidentify it as the natural nucleotide. nih.govresearchgate.net This molecular mimicry allows COR-TP to interfere with a wide array of ATP-dependent biochemical pathways. nih.gov

Cordycepin 5'-triphosphate functions as a competitive inhibitor for enzymes that rely on ATP as a substrate. nih.govnih.gov This inhibition is a direct consequence of COR-TP competing with ATP for binding to the enzyme's active site. Research has demonstrated that this inhibitory action can be overcome by increasing the concentration of ATP in the reaction environment. nih.gov For instance, in studies involving picornavirus-specific polymerase complexes, the inhibition of RNA synthesis by COR-TP was reversible upon the addition of excess ATP. nih.gov Similarly, the inhibitory effect on poly(A) polymerase is competitive with respect to ATP. aacrjournals.org This competitive inhibition extends to other enzymes, including the potential for COR-TP to bind to the active site of adenylate cyclase, a key enzyme in cAMP signaling pathways. mdpi.comnih.gov

Table 1: Research Findings on Competitive Inhibition by Cordycepin 5'-triphosphate

| Enzyme System | Organism/System | Finding | Reference |

| Poly(A) Polymerase | Eukaryotic Cells | Acts as a competitive inhibitor. | nih.gov |

| Picornavirus Polymerase | HeLa Cells | Inhibition of [3H]GMP incorporation was reversed with ATP. | nih.gov |

| Poly(A) Polymerase | Oviduct | Inhibition type was competitive with respect to ATP. | aacrjournals.org |

| Adenylate Cyclase | In Silico | Molecular dynamics simulations suggest binding scores comparable to or superior to ATP. | mdpi.comnih.gov |

Beyond competitive inhibition, Cordycepin 5'-triphosphate is also recognized as a substrate by nucleic acid polymerases and is mistakenly incorporated into growing RNA chains. nih.govsigmaaldrich.comacs.org In vivo studies using radiolabeled cordycepin confirmed its incorporation into various RNA species, including the polyadenylate [poly(A)] tails of messenger RNA (mRNA), but not into DNA. aacrjournals.org This incorporation is a critical step that precedes its most profound disruptive effects on nucleic acid synthesis. aacrjournals.org

Modulation of Nucleic Acid Synthesis and Processing

The integration of Cordycepin 5'-triphosphate into nascent RNA transcripts initiates a cascade of events that severely modulates their synthesis and subsequent processing.

Cordycepin 5'-triphosphate demonstrates an inhibitory effect on the activity of DNA-dependent RNA polymerases, albeit with varying sensitivity among the different polymerase types. aacrjournals.org While it can inhibit RNA synthesis in general, its effect on RNA polymerases is often considered less potent than its impact on polyadenylation. nih.govnih.govnih.gov Studies on isolated nuclei have shown that higher concentrations of COR-TP are required to inhibit RNA synthesis compared to the concentration needed to inhibit the initial polyadenylation of mRNA. nih.gov Interestingly, research has indicated that chromatin-bound RNA polymerase I is more sensitive to inhibition by COR-TP than the bound RNA polymerase II. nih.gov

The most well-documented consequence of the incorporation of Cordycepin 5'-triphosphate into an RNA strand is the immediate termination of its elongation. nih.govnih.govresearchgate.net This occurs because the molecule lacks the 3'-hydroxyl group that is chemically essential for the formation of a phosphodiester bond with the next incoming nucleotide triphosphate. mdpi.comnih.govacs.org Without this hydroxyl group, the polymerase is unable to catalyze the addition of subsequent nucleotides, leading to the premature release of truncated RNA transcripts. nih.gov This mechanism of action as a chain terminator has been extensively characterized in in vitro experiments using purified RNA polymerases. nih.gov

Cordycepin 5'-triphosphate is a particularly potent and specific inhibitor of the post-transcriptional modification known as polyadenylation. nih.govnih.govaacrjournals.org This process, catalyzed by poly(A) polymerase, involves the addition of a long tail of adenine (B156593) nucleotides to the 3' end of pre-mRNAs, which is crucial for mRNA stability, export from the nucleus, and translation.

COR-TP acts as both a competitive inhibitor and a chain-terminating substrate for poly(A) polymerase. nih.govaacrjournals.org It selectively inhibits the initial, rapid addition of the poly(A) tail to newly transcribed heterogeneous nuclear RNA. nih.govnih.gov Research in isolated rat hepatic nuclei demonstrated that the chromatin-bound poly(A) polymerase, responsible for this initial polyadenylation, was significantly more sensitive to COR-TP than the "free" form of the enzyme. nih.gov Once incorporated into the poly(A) tail, COR-TP prevents any further extension of the chain, effectively truncating this critical protective and regulatory structure. aacrjournals.orgnih.gov This disruption of polyadenylation has profound effects on the lifecycle of an mRNA molecule. nih.gov

Table 2: Research Findings on the Inhibition of Poly(A) Polymerase by Cordycepin 5'-triphosphate

| Enzyme Form | System | Key Finding | Reference |

| Chromatin-associated | In vitro | Selectively inhibited by low levels of COR-TP. | nih.gov |

| Chromatin-bound | Rat Hepatic Nuclei | 50% inhibition achieved at 2µg/ml. | nih.gov |

| "Free" nuclear | Rat Hepatic Nuclei | Required at least 80 times more inhibitor for 50% reduction compared to the bound form. | nih.gov |

| Nuclear | Oviduct | COR-TP acts as a substrate, and the incorporated monophosphate form acts as a chain terminator. | aacrjournals.org |

Interference with Deoxyribonucleic Acid (DNA) Synthesis

Cordycepin 5'-triphosphate, also known as 3'-deoxyadenosine triphosphate (3'-dATP), functions as a direct inhibitor of DNA synthesis. rndsystems.com Structurally similar to adenosine triphosphate (ATP), Co-TP can be recognized by enzymes involved in DNA replication. However, the critical absence of a hydroxyl group at the 3' position of its ribose sugar moiety prevents the formation of the phosphodiester bond necessary for elongating the DNA chain. nih.gov

Once incorporated into a growing DNA strand by DNA polymerase, Co-TP acts as a chain terminator, effectively halting the replication process. rndsystems.com This inhibitory action is specific to ATP-dependent DNA synthesis. rndsystems.com Chemoinformatic and bioinformatic analyses have predicted that DNA polymerase is a likely target for cordycepin derivatives. mdpi.com This mechanism contributes significantly to the cytotoxic and anti-proliferative properties of cordycepin.

Interaction with Key Signaling Pathways and Enzymes

Beyond its role in DNA synthesis, cordycepin 5'-triphosphate modulates several critical intracellular signaling cascades.

Recent in silico studies suggest that cordycepin 5'-triphosphate can directly interact with and regulate the activity of adenylate cyclase (AC). mdpi.comnih.gov Molecular dynamics simulations have shown that Co-TP can bind to the active site of adenylate cyclase with an affinity comparable to or even greater than that of its natural substrate, ATP. nih.gov

This binding is proposed to inhibit the enzymatic activity of adenylate cyclase, thereby reducing the intracellular production of cyclic adenosine monophosphate (cAMP). nih.gov The mechanism of inhibition is thought to stem from Co-TP acting as a pseudo-ATP; it can bind to the enzyme, but the lack of a 3'-hydroxyl group prevents the cyclization reaction required to form cAMP. nih.gov By downregulating cAMP levels, Co-TP can influence numerous downstream cellular processes that are dependent on cAMP signaling, including the plasticity of cancer cells and the tumor microenvironment. mdpi.comnih.gov There is also evidence that cordycepin itself, not its triphosphate form, can weakly inhibit adenylate cyclase. mdpi.com

Cordycepin is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govsigmaaldrich.comnih.gov However, it is crucial to note that this activation is not directly mediated by cordycepin 5'-triphosphate. Instead, cordycepin acts as a prodrug. nih.govnih.gov Upon entering the cell, it is converted to cordycepin monophosphate (Co-MP). nih.govnih.gov

It is this monophosphate derivative that mimics the effect of adenosine monophosphate (AMP) and allosterically activates AMPK. nih.govnih.gov The activation of AMPK by cordycepin correlates with the intracellular concentration of Co-MP, not with the levels of cordycepin di- or triphosphates. nih.govnih.gov In cell-free assays, Co-MP was shown to mimic all three effects of AMP on the AMPK system. nih.gov The activation of AMPK by cordycepin is upstream of the mTOR pathway's downregulation. nih.gov

Table 1: Research Findings on Cordycepin's Effect on AMPK Signaling

| Finding | Cell Type/System | Reference |

|---|---|---|

| Cordycepin activates AMPK by being converted to cordycepin monophosphate (Co-MP), which acts as an AMP analog. | Human cells, cell-free assays | nih.govnih.gov |

| AMPK activation correlates with the cellular content of Co-MP, not other cordycepin nucleotides. | Intact cells | nih.govnih.gov |

| Cordycepin monophosphate mimics all three effects of AMP on the AMPK system. | Cell-free assays | nih.govnih.gov |

| Genetic knockout of AMPK sensitizes cells to the cytotoxic effects of cordycepin. | Cells | nih.gov |

Cordycepin has been demonstrated to be a potent inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a critical role in cell proliferation, growth, and survival. mdpi.comnih.govcornell.edu Cordycepin effectively shuts down this pathway by inhibiting both of the mTOR complexes, mTORC1 and mTORC2. nih.gov The inhibition of mTORC2 subsequently affects the activity of the protein kinase Akt. nih.gov

The repressive effect of cordycepin on the mTOR pathway is rapid, with detectable impacts on translation occurring within 30 minutes. cornell.edu This inhibition is believed to be a universal mechanism of action for the compound. cornell.edu The activation of AMPK by cordycepin appears to be an upstream event leading to the downregulation of the mTOR pathway. nih.gov

Table 2: Studies on Cordycepin's Repression of PI3K/AKT/mTOR

| Finding | Cell Line/Model | Reference |

|---|---|---|

| Cordycepin diminishes the AKT-mTOR signaling pathway. | In vitro and in vivo models | mdpi.com |

| Cordycepin treatment inhibited the activation of the PI3K/AKT/mTOR signaling pathway. | MPTP-induced mouse model of Parkinson's disease | nih.gov |

| Cordycepin shuts down the mTOR pathway by inhibiting both mTORC1 and mTORC2 complexes. | Tissue culture experiments | nih.gov |

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade involved in cell proliferation, differentiation, and survival that is targeted by cordycepin. mdpi.comnih.govwikipedia.org Research has shown that cordycepin can diminish the MEK-ERK pathway. mdpi.com

In studies using mouse Leydig tumor cells, cordycepin was found to inhibit the ERK signaling pathway to suppress tumor growth induced by fibroblast growth factor 9 (FGF9). nih.govjfda-online.comresearchgate.net Further investigation revealed that cordycepin's inhibition of the phosphorylation of ERK1/2 sensitizes leukemia cells to apoptosis. nih.gov In vivo studies have also demonstrated that cordycepin treatment leads to the inhibition of the ERK/JNK signaling pathway. nih.gov

Table 3: Research on Cordycepin's Inhibition of MEK/ERK Pathways

| Finding | Cell Line/Model | Reference |

|---|---|---|

| Cordycepin can diminish the MEK-ERK signaling pathway. | General finding | mdpi.com |

| Cordycepin inhibits the ERK signal pathway to reduce MA-10 mouse Leydig tumor cell growth. | MA-10 mouse Leydig tumor cells | nih.govjfda-online.comresearchgate.net |

| Cordycepin blocks the MAPK pathway by inhibiting the phosphorylation of ERK1/2. | NB-4 and U937 leukemia cells | nih.gov |

Activation of Protein Phosphatases

Recent research has indicated that a component of cordycepin's molecular action involves the activation of protein phosphatases. This mechanism contributes to its observed effects on cellular processes, particularly in the context of cancer cell motility.

Studies have revealed that cordycepin can influence lysosomal degradation and the activation of protein phosphatases, which corresponds with an inhibitory effect on the migration of human glioblastoma cells. nih.gov While the broader mechanisms of cordycepin often involve the activation of AMP-activated protein kinase (AMPK) and subsequent signaling cascades, the activation of protein phosphatases represents a distinct pathway through which cordycepin exerts its biological effects. nih.govnih.govmdpi.comnih.govnih.gov For instance, cordycepin has been shown to restore depressed lysosomal acid phosphatase 2 (ACP2) activity in senescent cells. nih.gov

The activation of these phosphatases is significant as it can counteract the activity of protein kinases, which are often dysregulated in disease states like cancer. By promoting the dephosphorylation of key signaling proteins, cordycepin can modulate cellular pathways that control cell migration and invasion.

Research Findings on Cordycepin and Protein Phosphatase Activation

| Finding | Cellular Context | Associated Effect | Source |

| Cordycepin treatment was found to affect protein phosphatase activation. | Human glioblastoma cells | Inhibition of tumor cell migration. | nih.gov |

| Cordycepin restored the activity of lysosomal acid phosphatase 2 (ACP2). | Senescent fibroblasts | Amelioration of lysosomal dysfunction. | nih.gov |

This activation of protein phosphatases is a crucial aspect of the multifaceted mechanism of action of cordycepin and its phosphorylated derivatives, contributing to its potential as a modulator of cellular signaling pathways.

Cellular and Subcellular Effects Mediated by Cordycepin 5 Triphosphate

Regulation of Cell Proliferation and Cell Cycle Progression

Cordycepin (B1669437) 5'-triphosphate is a potent inhibitor of cell proliferation, primarily through its ability to induce cell cycle arrest in various cancer cell lines. technologynetworks.comnih.gov The conversion of cordycepin to its triphosphate form is considered the active mechanism responsible for disrupting the cellular processes essential for cancer cell survival and growth. technologynetworks.com

Research has demonstrated that the compound can halt the cell cycle at different phases depending on the cell type. In leukemia cell lines such as NB-4 and U937, treatment leads to S-phase arrest. nih.govfigshare.comresearchgate.net This arrest is mediated by the upregulation of the tumor suppressor protein p53, which in turn represses the expression of key S-phase proteins including cyclin A2, cyclin E, and cyclin-dependent kinase 2 (CDK2). nih.govfigshare.comresearchgate.net Furthermore, this S-phase delay is associated with the induction of DNA damage and the subsequent activation of the Chk2-Cdc25A signaling pathway. nih.govfigshare.com In contrast, studies on esophageal and pancreatic cancer cells have shown that cordycepin can induce G2/M phase and S-phase arrest, respectively, by modulating the expression of different sets of cyclins and CDKs. nih.govcjnmcpu.comnih.gov

Table 1: Effects of Cordycepin 5'-triphosphate on Cell Cycle Progression

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Mechanisms |

|---|---|---|---|

| NB-4, U937 | Leukemia | S-phase arrest | ↑ p53; ↓ Cyclin A2, Cyclin E, CDK2; Activation of Chk2-Cdc25A pathway nih.govfigshare.comresearchgate.net |

| ECA109, TE-1 | Esophageal Cancer | G2/M phase arrest | ↓ Cyclin-dependent kinase 1, Cyclin B1 nih.gov |

| BxPC-3 | Pancreatic Cancer | S-phase arrest | Activation of Chk2 pathway; ↓ Cyclin A2, CDK2 cjnmcpu.comnih.gov |

Induction of Programmed Cell Death Mechanisms (Apoptosis)

A primary anti-cancer mechanism of cordycepin 5'-triphosphate is the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.com The apoptotic cascade is typically initiated through the intrinsic, or mitochondrial-mediated, pathway across various cancer cell types. nih.govnih.govnih.govnih.gov

The process involves several key molecular events. The compound promotes the upregulation of p53, which facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.govfigshare.com This event is a critical trigger for apoptosis. Concurrently, cordycepin modulates the balance of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization. The released cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3. nih.govnih.govcjnmcpu.com Activated caspase-3 then cleaves a variety of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov The critical role of caspases was confirmed in studies where a pan-caspase inhibitor blocked cordycepin-induced cell death. nih.gov

Table 2: Key Findings in Cordycepin 5'-triphosphate-Induced Apoptosis

| Cell Line | Cancer Type | Apoptotic Pathway | Key Molecular Events |

|---|---|---|---|

| NB-4, U937 | Leukemia | Intrinsic (Mitochondrial) | ↑ p53; Cytochrome c release; Activation of Caspase-3, -8, -9 nih.govfigshare.com |

| ECA109, TE-1 | Esophageal Cancer | Intrinsic (Mitochondrial) | ↑ Bax, ↓ Bcl-2; Activation of Caspase-3, -9; PARP cleavage nih.gov |

| BxPC-3, PANC-1 | Pancreatic Cancer | Intrinsic (Mitochondrial) | Activation of Caspase-3, -9; Cytochrome c release cjnmcpu.comnih.gov |

| MDA-MB-231 | Breast Cancer | Intrinsic (Mitochondrial) | Bax/cytochrome c/caspase-9/caspase-3/PARP pathway activation nih.gov |

Modulation of Cell Migration and Invasion Processes

Cordycepin 5'-triphosphate has been shown to impede the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities. nih.govresearchgate.net This anti-metastatic effect is achieved through the modulation of various signaling pathways and cellular components involved in cell motility.

For instance, in studies involving murine colorectal cancer cells, cordycepin treatment resulted in a significant inhibition of cell migration as observed in scratch healing assays. researchgate.net In glioblastoma cells, the compound has been found to repress metastasis by specifically inhibiting the integrin β1 receptor, a key molecule in cell-matrix adhesion and migration. nih.gov The broader anti-metastatic role of cordycepin is attributed to its ability to suppress signaling pathways that are intrinsically linked to tumor metastasis. nih.gov

Influence on Cellular Inflammatory Responses and Mediator Pathways

The anti-inflammatory properties of cordycepin are well-documented and are believed to be executed by its active triphosphate form. nih.govmdpi.comwikipedia.org Within macrophages, cordycepin is metabolized to COR-TP, which is considered the key metabolite driving its anti-inflammatory effects. mdpi.com

The compound exerts its influence by targeting central inflammatory signaling pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the degradation of its inhibitor, IκB-α. nih.gov Additionally, it inactivates the mitogen-activated protein kinase (MAPK) pathway. nih.gov The combined inhibition of these pathways leads to a significant downregulation in the production of various pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov Studies on dengue virus infection have also shown that cordycepin can suppress virus-induced inflammation by inhibiting the NF-κB pathway, thereby reducing the secretion of inflammatory cytokines and chemokines. nih.gov

Table 3: Anti-inflammatory Mechanisms Mediated by Cordycepin 5'-triphosphate

| Cellular Model | Key Pathway Targeted | Effect on Inflammatory Mediators |

|---|---|---|

| Macrophages (RAW 264.7) | NF-κB, MAPK | ↓ PGE2, TNF-α nih.gov |

| Human Osteoarthritis Chondrocytes | NF-κB | ↓ COX-2, PGE2, iNOS, IL-6 nih.gov |

| BV2 Microglial Cells | NF-κB | ↓ Inflammatory mediators nih.gov |

| DENV-infected cells | NF-κB | ↓ DENV-induced cytokines and chemokines nih.gov |

Impact on Metabolic Homeostasis at the Cellular Level (e.g., Lipid and Glucose Metabolism)

Cordycepin 5'-triphosphate plays a significant role in regulating cellular metabolism, with pronounced effects on both lipid and glucose homeostasis.

In the context of lipid metabolism, cordycepin has been shown to suppress the accumulation of lipids in mature adipocytes and to block the differentiation of pre-adipocytes. nih.govresearchgate.net The underlying mechanism involves the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a key energy sensor in the cell. nih.govresearchgate.net Cordycepin, after being converted to cordycepin 5'-monophosphate, mimics AMP and activates AMPK. researchgate.net This activation, coupled with the inhibition of the protein kinase B (Akt) pathway, leads to the blockade of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govresearchgate.net The inhibition of the mTORC1-C/EBPβ-PPARγ signaling axis is crucial for its anti-adipogenic effects. nih.gov Furthermore, it downregulates proteins involved in lipid synthesis, such as SREBP1-c, while upregulating those involved in fatty acid oxidation, like CPT-1 and PPARα. nih.gov

Regarding glucose metabolism, the compound can improve glucose tolerance. mdpi.com In pancreatic β-cells subjected to high glucose and lipid levels, cordycepin treatment improved cell viability, boosted cellular ATP content, and enhanced insulin (B600854) synthesis and secretion. nih.gov

Table 4: Effects of Cordycepin 5'-triphosphate on Cellular Metabolism

| Cell Type | Metabolic Effect | Key Molecular Pathway/Target |

|---|---|---|

| Adipocytes (3T3-L1) | ↓ Lipid accumulation, ↓ Adipogenesis | ↑ AMPK, ↓ mTORC1, ↓ C/EBPβ-PPARγ pathway nih.govresearchgate.net |

| Hepatocytes | ↓ Lipid accumulation | ↑ AMPK phosphorylation researchgate.net |

| Pancreatic β-cells (INS-1) | ↑ Insulin secretion, ↑ ATP content | ↓ ROS/JNK pathway nih.gov |

Effects on Specific Cellular Targets and Compartments (e.g., Pancreatic β-cells, Adipocytes)

The effects of cordycepin 5'-triphosphate are often cell-type specific, demonstrating targeted actions in different cellular compartments.

Adipocytes: In fat cells, cordycepin acts as a potent inhibitor of adipogenesis, preventing pre-adipocytes from differentiating into mature, lipid-storing adipocytes. nih.govresearchgate.netphysiology.org It also reduces lipid accumulation within already differentiated adipocytes. nih.gov This is accomplished by interfering with the mTORC1-C/EBPβ-PPARγ pathway, a central regulatory axis in fat cell development, and by reducing the size of enlarged adipocytes. nih.govmdpi.com

Pancreatic β-cells: In the context of the pancreas, cordycepin exhibits a protective effect on insulin-producing β-cells, particularly under conditions of glucotoxicity and lipotoxicity that mimic type 2 diabetes. nih.govdiabetesresearchconnection.org It enhances the viability and function of these cells, leading to improved insulin synthesis and secretion. nih.gov This protective mechanism is linked to a reduction in cellular reactive oxygen species (ROS) and the inhibition of the JNK mitochondrial apoptosis pathway, thereby preserving β-cell mass and function. nih.gov

Role in Modulating the Tumor Microenvironment

Cordycepin 5'-triphosphate can influence the complex milieu of the tumor microenvironment (TME), which consists of cancer cells, stromal cells (like fibroblasts), endothelial cells, and various immune cells. nih.govmdpi.com By altering the interactions within this environment, it can contribute to an anti-tumor response. researchgate.netnih.gov

An in-silico analysis proposed a novel mechanism whereby cordycepin triphosphate may bind to the enzyme adenylate cyclase, competing with ATP and thereby reducing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comresearchgate.netnih.govnih.gov Since sustained cAMP signaling can drive immunosuppressive phenotypes in immune cells within the TME, this reduction could potentially reverse immune suppression and "awaken" an effective anti-tumor immune response. mdpi.comnih.gov Furthermore, cordycepin has been shown to remodel the TME in colorectal cancer by downregulating the expression of programmed death-ligand 1 (PD-L1) on cancer cells, which could enhance T-cell mediated killing. researchgate.net

Table 5: Modulation of the Tumor Microenvironment

| TME Component | Proposed Mechanism of Action | Potential Outcome |

|---|---|---|

| Immune Cells | Inhibition of adenylate cyclase by COR-TP, leading to ↓ cAMP mdpi.comnih.gov | Prevention of immunosuppressive phenotypes; enhanced anti-tumor immunity mdpi.comresearchgate.net |

| Cancer-associated Fibroblasts | Modulation of paracrine signaling nih.govmdpi.com | Altered stromal support for tumor growth |

| Colorectal Cancer Cells | ↓ PD-L1 expression researchgate.net | Increased susceptibility to immune attack |

Chemosensitization and Downregulation of Cancer Stem-Like Properties

Cordycepin, a nucleoside analog derived from Cordyceps fungi, is intracellularly converted to its active form, cordycepin 5'-triphosphate. This active metabolite has demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents and in mitigating the aggressive characteristics of cancer stem cells (CSCs). nih.gov CSCs, a subpopulation of tumor cells, are strongly associated with tumor initiation, metastasis, and the development of chemoresistance, making them a critical target in cancer therapy. researchgate.net Research indicates that cordycepin can sensitize cancer cells to chemotherapy, a process known as chemosensitization, partly by downregulating the properties that define cancer stem-like cells. nih.gov

Detailed Research Findings

Studies have elucidated the role of cordycepin in combination with standard chemotherapy drugs across various cancer types. In cholangiocarcinoma (CCA), for instance, cordycepin has been shown to enhance the therapeutic effects of gemcitabine (B846). researchgate.netnih.gov Co-treatment of the CCA cell line SNU478 with cordycepin and gemcitabine resulted in an additive reduction in cell viability. nih.gov This enhanced cell death is linked to an increase in apoptosis, evidenced by a significant rise in the Annexin V+ cell population and the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). researchgate.netnih.gov

The mechanism behind this chemosensitization is directly linked to the downregulation of cancer stem-like characteristics. In CCA cells, the combination treatment reduced the population of cells expressing high levels of the CSC markers CD44 and CD133 (CD44highCD133high). researchgate.netnih.gov Furthermore, the expression of the transcription factor Sox-2 (sex-determining region Y-box 2), which is crucial for maintaining stem cell properties, was also diminished. researchgate.netnih.gov Beyond its effects on stemness, the co-administration of cordycepin and gemcitabine was found to significantly impair the migratory ability of SNU478 cells. nih.gov In a xenograft model of CCA, the combined treatment additively delayed tumor growth, corroborating the in vitro findings. researchgate.netnih.gov

Similar chemosensitizing effects have been observed in other cancers. Research on osteosarcoma and esophageal cancer indicates that cordycepin enhances cellular sensitivity to cisplatin. researchgate.net The underlying mechanism in these cases involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the concurrent inhibition of the AKT/mTOR pathway. researchgate.net In ovarian and leukemia cancer models, cordycepin has also been noted to decrease stem cell traits. nih.gov

The following table summarizes key research findings on the effects of cordycepin on chemosensitization and the downregulation of cancer stem-like properties.

Table 1: Research Findings on Cordycepin-Mediated Chemosensitization and Downregulation of Cancer Stem-Like Properties

| Cancer Type | Chemotherapeutic Agent | Experimental Model | Key Findings and Mechanisms |

|---|---|---|---|

| Cholangiocarcinoma (CCA) | Gemcitabine | SNU478 cell line, Xenograft model | Additively reduced cell viability and delayed tumor growth. researchgate.netnih.gov Increased apoptosis (downregulation of Bcl-2). researchgate.netnih.gov Reduced population of CD44highCD133high cancer stem cells. researchgate.netnih.gov Decreased expression of the stemness factor Sox-2. researchgate.netnih.gov Reduced cell migration. nih.gov |

| Osteosarcoma | Cisplatin | In vitro models | Enhanced sensitivity to cisplatin. researchgate.net Mediated by activation of AMPK and inhibition of the AKT/mTOR signaling pathway. researchgate.net |

| Esophageal Cancer | Cisplatin | In vitro models | Enhanced chemical sensitivity to cisplatin. researchgate.net Induced AMPK activation and inhibited the AKT signaling pathway. researchgate.net |

| Ovarian Cancer | Not specified | In vitro models | Decreased cancer stem cell traits. nih.gov |

| Leukemia | Not specified | In vitro models | Reduced activity in leukemia stem cells. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3'-deoxyadenosine |

| Adenosine |

| Adenosine triphosphate |

| Cisplatin |

| Cordycepin |

| Cordycepin 5'-triphosphate |

| Cordycepin 5'-triphosphate sodium salt |

Advanced Methodologies and Research Techniques for Cordycepin 5 Triphosphate Studies

Biochemical Assays for Enzyme Interaction Analysis

Biochemical assays are fundamental to understanding the direct molecular interactions between Cordycepin (B1669437) 5'-triphosphate and the enzymes that recognize ATP as a substrate. These in vitro techniques allow for a controlled examination of its inhibitory mechanisms.

Polymerase inhibition assays are designed to quantify the effect of Cordycepin 5'-triphosphate on the activity of various RNA and DNA polymerases. The core principle of these assays is to measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a growing nucleic acid chain in the presence and absence of the inhibitor.

The mechanism of inhibition is based on competitive substitution. Cordycepin 5'-triphosphate competes with ATP for the active site of the polymerase. nih.gov Once incorporated, it acts as a chain terminator, halting further elongation of the nucleic acid strand. nih.gov Research on picornavirus-specific polymerase complexes demonstrated that Cordycepin 5'-triphosphate effectively inhibited the incorporation of [³H]GMP into viral RNA. nih.gov This inhibition was reversible with the addition of excess ATP, but not GTP, confirming that 3'-dATP acts as a specific competitive inhibitor of ATP. nih.gov The resulting products are truncated, lacking the full-length single-stranded viral RNA. nih.gov While its effect on some RNA polymerases can be minor, it is a potent inhibitor in specific contexts, such as with terminal deoxynucleotidyl transferase for DNA synthesis and certain viral polymerases. rndsystems.comnih.govnih.gov

| Polymerase Type | Assay Principle | Mechanism of Action | Observed Outcome | Reference |

|---|---|---|---|---|

| Picornavirus RNA Polymerase | Measures [³H]GMP incorporation into viral RNA in infected HeLa cell extracts. | Competitive inhibition with ATP, leading to RNA chain termination. | Inhibition of [³H]GMP incorporation and absence of full-length viral RNA. | nih.gov |

| DNA Polymerase I (Klenow Fragment) | Template-directed incorporation of a single nucleotide onto an RNA primer. | Incorporation of a single 3'-dATP residue, followed by chain termination. | Used for specific 3'-end labeling rather than general inhibition studies. | oup.com |

| Terminal Deoxynucleotidyl Transferase (TdT) | Template-independent incorporation of nucleotides onto the 3'-end of DNA. | Incorporation of a single 3'-dATP residue, terminating further addition. | Efficient and specific 3'-end labeling of DNA fragments. | nih.gov |

| RNA Polymerase I & II | Measures RNA synthesis in isolated nuclei. | Competitive inhibition with ATP. Sensitivity varies between polymerase types and functional states. | 'Chromatin-bound' RNA polymerase I is more sensitive to 3'-dATP than 'bound' RNA polymerase II. | nih.gov |

One of the most well-characterized applications of Cordycepin 5'-triphosphate is in the study of mRNA polyadenylation, the process of adding a poly(A) tail to the 3'-end of a pre-mRNA transcript. nih.govnih.gov Cordycepin 5'-triphosphate is a potent inhibitor of the enzyme responsible for this process, poly(A) polymerase (PAP). nih.govoup.com

Research has distinguished between two primary polyadenylation activities in the nucleus: a rapid, initial addition of a long poly(A) tail (100-200 adenylate residues) to newly synthesized pre-mRNA, and a slower, subsequent extension. nih.gov Studies using isolated rat hepatic nuclei revealed that Cordycepin 5'-triphosphate selectively inhibits the initial polyadenylation reaction. nih.govnih.gov The chromatin-associated PAP, believed to be responsible for this initial step, is highly sensitive to the inhibitor, with 50% inhibition achieved at a low concentration of 2 µg/ml. nih.gov In contrast, the "free" nuclear PAP required at least 80 times more inhibitor for a similar reduction in activity. nih.gov This differential sensitivity provides a powerful tool to dissect the distinct stages of poly(A) tail synthesis and offers a molecular explanation for how cordycepin specifically disrupts the maturation of new mRNA in vivo. nih.govnih.gov

| Enzyme State | Associated Function | Inhibitory Concentration (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Chromatin-Bound Poly(A) Polymerase | Initial, rapid polyadenylation of pre-mRNA | ~2 µg/ml | Highly sensitive to inhibition by 3'-dATP. | nih.gov |

| "Free" Nuclear Poly(A) Polymerase | Potentially slower chain extension or other functions | >160 µg/ml | Significantly less sensitive to inhibition compared to the chromatin-bound form. | nih.gov |

Molecular Biology Techniques

Beyond direct enzyme inhibition assays, Cordycepin 5'-triphosphate is integral to several molecular biology techniques used to study RNA metabolism and protein-RNA interactions.

Measuring the stability or turnover rate of mRNA is crucial for understanding gene expression regulation. RNA decay assays determine the half-life of specific transcripts. A common method involves arresting transcription and then measuring the amount of a specific RNA remaining at various time points. Cordycepin, which is converted to Cordycepin 5'-triphosphate within cells, is used as a transcriptional inhibitor for this purpose. researchgate.netsigmaaldrich.com By blocking the synthesis of new RNA, researchers can isolate the process of RNA degradation and calculate decay rates. researchgate.net This approach has been used in various studies, including those employing RT-qPCR and genome-wide techniques like BRIC-seq (5'-bromouridine immunoprecipitation chase-deep sequencing), to understand how factors like RNA-binding proteins influence the stability of the transcriptome. nih.gov

3'-end labeling is a fundamental technique for visualizing RNA for sequencing, structure probing, or interaction studies. Cordycepin 5'-triphosphate provides a method for highly specific and uniform labeling. nih.govresearchgate.net In this procedure, an enzyme such as yeast poly(A) polymerase is used to add a single, chain-terminating Cordycepin 5'-triphosphate molecule (often containing a radioactive phosphorus-32, [α-³²P]) to the 3'-hydroxyl terminus of an RNA molecule. nih.govnih.gov

Because only one labeled nucleotide is added per RNA molecule, the products are uniform in length and label incorporation, which is a significant advantage over methods that can result in heterogeneous products. researchgate.net The reaction is rapid, often completing within minutes. nih.govresearchgate.net This technique is effective for a range of RNA molecules, although its efficiency can vary, with poly(A) polymerase preferentially labeling longer RNAs compared to other methods like T4 RNA ligase, which is more efficient for shorter RNAs. nih.govresearchgate.net

| Method | Enzyme | Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Chain Termination Labeling | Yeast Poly(A) Polymerase | [α-³²P]Cordycepin 5'-triphosphate | Adds a single nucleotide; produces uniform product; efficient for longer RNA. | nih.govnih.gov |

| Ligation-Mediated Labeling | T4 RNA Ligase | [5'-³²P]pCp (Cytidine 3',5'-bisphosphate) | Can be less efficient with long RNAs; requires high enzyme concentration. | oup.comthermofisher.com |

| Template-Directed Labeling | DNA Polymerase I (Klenow Fragment) | [α-³²P]dATP and a DNA template | Allows for labeling of a specific RNA within a mixture; requires sequence knowledge. | oup.com |

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein or protein-nucleic acid interactions. nih.gov While Cordycepin 5'-triphosphate does not directly participate in the Co-IP reaction itself, it is used as a preparatory tool to modulate the cellular environment before analysis. Specifically, cells are treated with cordycepin to inhibit polyadenylation prior to cell lysis and immunoprecipitation. sigmaaldrich.com

This strategy is employed to investigate the interactions of RNA-binding proteins (RBPs) with RNAs that have truncated or absent poly(A) tails. By inhibiting PAP activity with cordycepin, researchers can trap RBPs on their target transcripts in a specific state of processing. After treatment, a target RBP is pulled down from the cell lysate using a specific antibody. The RNA molecules that are physically associated with the RBP are "co-immunoprecipitated" and can then be identified and quantified by methods like RT-qPCR or sequencing (a technique known as RIP-Seq). This allows researchers to determine how the polyadenylation status of an mRNA, as controlled by cordycepin, affects its interaction with specific regulatory proteins. sigmaaldrich.comnih.gov

In Silico Approaches for Molecular Modeling

Computational, or in silico, methods are powerful predictive tools for understanding how Cordycepin 5'-triphosphate interacts with cellular machinery at a molecular level. These techniques allow researchers to model interactions that are difficult to observe experimentally, providing a theoretical framework that can guide further lab-based validation.

Chemoinformatics and bioinformatics tools are employed at the initial stages of in silico investigation. These methods allow for a comprehensive analysis of the structural and physicochemical properties of Cordycepin 5'-triphosphate (COR-TP) and its derivatives, often in comparison to their endogenous counterparts like Adenosine-5'-triphosphate (ATP). nih.gov By leveraging large biological databases, researchers can predict potential protein targets for a compound, screen for binding partners, and analyze entire metabolic or signaling networks that might be affected. frontiersin.org For example, a comparative analysis using these tools revealed that COR-TP could serve as a mimetic molecule for ATP, suggesting it could compete for the same binding sites on enzymes. nih.govnih.gov This foundational analysis helps to formulate specific hypotheses, such as COR-TP's potential to bind to the active site of enzymes like adenylate cyclase, which can then be tested with more specific computational methods. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another, such as COR-TP binding to the active site of a target protein. nih.gov This method calculates a "docking score," typically in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. frontiersin.org Docking studies have been instrumental in exploring the interaction between COR-TP and ATP-dependent enzymes. A recent study specifically docked COR-TP and ATP into the active sites of adenylate cyclase (ADCY) isoforms. The results showed that COR-TP had comparable, and in some cases superior, docking scores to ATP, supporting the hypothesis that it acts as a competitive inhibitor. nih.gov For instance, with the soluble adenylate cyclase ADCY10, COR-TP achieved a docking score of -5.73 kcal/mol, nearly identical to ATP's -5.78 kcal/mol. nih.gov These studies provide atomic-level insights into how the compound might interfere with normal enzyme function. frontiersin.orgnih.gov

Interactive Table: Comparative Molecular Docking Scores of COR-TP vs. ATP Docking scores (kcal/mol) for Cordycepin 5'-triphosphate (COR-TP) and Adenosine-5'-triphosphate (ATP) with various protein targets. Lower scores indicate stronger predicted binding affinity.

| Target Protein | Ligand | Docking Score (kcal/mol) | Reference |

| Adenylate Cyclase 10 (ADCY10) | COR-TP | -5.73 | nih.gov |

| Adenylate Cyclase 10 (ADCY10) | ATP | -5.78 | nih.gov |

| Ectonucleotide Pyrophosphatase (ENPP3) | COR-TP | -5.08 | nih.gov |

| Ectonucleotide Pyrophosphatase (ENPP3) | ATP | -4.15 | nih.gov |

| Methionine Adenosyltransferase (MAT) | COR-TP | -2.93 | nih.gov |

| Methionine Adenosyltransferase (MAT) | ATP | -3.52 | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are used to provide a more dynamic and realistic model of the protein-ligand interaction over time. youtube.com An MD simulation calculates the motion of every atom in the system, allowing researchers to observe the stability of the binding, conformational changes in the protein, and the precise interactions (like hydrogen bonds) that hold the ligand in place. nih.govyoutube.com Simulations studying COR-TP's binding to adenylate cyclase have been particularly revealing. nih.gov These studies demonstrated that COR-TP can form a stable complex within the enzyme's active site. The simulations help explain the mechanism of inhibition: because COR-TP lacks the 3'-hydroxyl group, it acts as a pseudo-ATP that cannot undergo the cyclization reaction needed to produce cyclic adenosine (B11128) monophosphate (cAMP), thereby blocking the enzyme's function. nih.govnih.gov The binding free energy, a value calculated from MD simulations, further quantifies the stability of this interaction. nih.gov

Interactive Table: Binding Free Energy of Ligand-Adenylate Cyclase Complexes Calculated free binding energy from molecular dynamics simulations, indicating the stability of the complex. More negative values represent more stable binding.

| Target Protein | Ligand | Binding Free Energy (kcal/mol) | Reference |

| Adenylate Cyclase 5 (ADCY5) | COR-TP | -51.92 | nih.gov |

| Adenylate Cyclase 5 (ADCY5) | ATP | -44.39 | nih.gov |

| Adenylate Cyclase 10 (ADCY10) | COR-TP | -20.38 | nih.gov |

| Adenylate Cyclase 10 (ADCY10) | ATP | -19.41 | nih.gov |

Cellular Assays for Functional Validation

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. Assays like the WST (Water Soluble Tetrazolium salt) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric methods used to quantify the number of living cells. takarabio.com They work on the principle that mitochondrial dehydrogenases in viable cells cleave a tetrazolium salt into a colored formazan (B1609692) product; the amount of color produced is directly proportional to the number of metabolically active cells. takarabio.comnih.gov These assays are routinely used to determine the half-maximal inhibitory concentration (IC₅₀) of cordycepin—the concentration required to inhibit a biological process or response by 50%. The IC₅₀ value is a critical measure of a compound's potency. Numerous studies have used these assays to establish the dose-dependent inhibitory effects of cordycepin on the proliferation of various cancer cell lines. nih.govnih.govnih.gov For example, cordycepin has been shown to inhibit the growth of colon, breast, and leukemic cancer cells in a dose-dependent manner. researchgate.netnih.govnih.gov

Interactive Table: IC₅₀ Values of Cordycepin in Various Cancer Cell Lines This table presents experimentally determined half-maximal inhibitory concentrations (IC₅₀) of cordycepin, showcasing its variable potency across different cell types.

| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µg/mL) | Reference |

| Caco-2 | Colon Cancer | MTT | 107.2 | nih.gov |

| HCT116 | Colon Cancer | MTT | < 52.6 (at 72h) | nih.gov |

| EoL-1 | Eosinophilic Leukemia | MTT | 16.50 ± 3.93 | nih.gov |

| BT549 | Triple-Negative Breast Cancer | MTT | ~75 | researchgate.net |

| 4T1 | Triple-Negative Breast Cancer (Murine) | MTT | ~150 | researchgate.net |

Apoptosis Detection Assays (e.g., Annexin V/Propidium Iodide (PI) Staining)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to detect and quantify apoptotic cells. nih.govnih.gov The assay is based on two key cellular changes during apoptosis:

Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. thermofisher.com During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. thermofisher.com

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. thermofisher.com It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it stains the nucleus red. thermofisher.com

This dual-staining allows for the differentiation of cell populations:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. thermofisher.com

Studies utilizing this assay have demonstrated the pro-apoptotic effects of cordycepin. For instance, in human colorectal cancer cells (HCT116), treatment with cordycepin led to a dose-dependent increase in the early apoptotic population. researchgate.net Similarly, when applied to osteosarcoma cell lines (U2OS and 143B), cordycepin induced significant apoptosis as detected by Annexin V/PI staining. researchgate.net

Table 1: Effect of Cordycepin on Apoptosis in HCT116 Colorectal Cancer Cells Data extracted from a study on colorectal cancer cells. researchgate.net

| Cordycepin Concentration | Average Early Apoptotic Rate |

| 0 µM (Control) | 7.8% |

| 135 µM | 13.4% |

| 270 µM | 22.1% |

Cell Migration and Invasion Assays (e.g., Wound Healing, Trans-well)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Methodologies such as the wound healing assay and the trans-well assay are employed to study the influence of compounds like cordycepin on these processes. nih.gov

Wound Healing Assay: This technique involves creating a "scratch" or "wound" in a confluent monolayer of cells. The rate at which cells migrate to close the gap over time is monitored and measured. nih.govplos.org It provides a straightforward assessment of collective cell migration.

Trans-well Assay: This assay uses a chamber with a porous membrane to separate an upper and a lower compartment. youtube.com Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. nih.govyoutube.com For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade and cross. youtube.com

Research has shown that cordycepin can inhibit cell migration. In studies on human endothelial cells, cordycepin suppressed migratory activity in a dose-dependent manner in both wound healing and trans-well chamber analyses. nih.gov Similar inhibitory effects on migration have been observed in human lung cancer cell lines (A549 and NCI-H460) using the trans-well assay, with the number of migrating cells decreasing as the concentration of cordycepin increased. nih.gov

Table 2: Research Findings on Cordycepin's Effect on Cell Migration Summary of findings from various cell migration studies.

| Assay Type | Cell Line(s) | Key Finding | Citation |

| Wound Healing Assay | HUVECs | Cordycepin suppressed the migratory activity of endothelial cells in a dose-dependent manner. | nih.gov |

| Trans-well Assay | HUVECs, HCAECs, HPAECs | Treatment with cordycepin reduced the migration of multiple types of endothelial cells. | nih.gov |

| Trans-well Assay | A549, NCI-H460 (Lung Cancer) | The number of migrating cells significantly decreased as the cordycepin concentration increased. | nih.gov |

Assays for Oxidative Stress Markers (e.g., MitoSOX staining)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various pathologies. nih.gov Specific fluorescent probes are used to detect and quantify ROS levels. MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide (B77818), the primary ROS in mitochondria, resulting in red fluorescence. nih.gov This allows for the specific measurement of mitochondrial superoxide levels via flow cytometry or fluorescence microscopy.

Cordycepin has been shown to possess antioxidant properties and can protect against oxidative stress. nih.gov Studies have demonstrated that cordycepin can rescue human bone marrow mesenchymal stem cells from hydrogen peroxide (H₂O₂)-induced inhibition of osteogenesis. nih.gov It exerts these protective effects by reducing oxidative stress, partly through activating the Wnt pathway. nih.gov In animal models, administration of cordycepin has been shown to mitigate age-related oxidative stress by enhancing the antioxidant capacity. nih.gov The use of assays like MitoSOX staining is crucial to pinpoint the specific impact of cordycepin's active form, Cor-TP, on mitochondrial ROS production, a key hub of cellular oxidative stress.

Structural Biology Applications (e.g., as a Ligand for Molecular Replacement Experiments)

The structural similarity of Cordycepin 5'-triphosphate (also known as 3'-deoxyadenosine triphosphate or 3'-dATP) to adenosine triphosphate (ATP) makes it a valuable tool in structural biology. mdpi.comnih.gov Because it lacks the 3'-hydroxyl group of the ribose sugar, it can act as a chain terminator when incorporated into RNA, a property that can be exploited in molecular studies. mdpi.comnih.gov

Recent research has explored using cordycepin as a dual-function molecular element for aptamer engineering. nih.gov By substituting deoxyadenosine (B7792050) with cordycepin in the sequence of a DNA aptamer, researchers can probe the structure-activity relationship and potentially enhance the aptamer's stability and therapeutic efficacy. nih.gov The secondary structure of these modified oligonucleotides can be examined using techniques like circular dichroism (CD) spectroscopy. nih.gov

Furthermore, in silico studies using molecular dynamics simulations have investigated the binding of Cor-TP. One hypothesis tested was that Cor-TP could bind to the active site of the adenylate cyclase enzyme. mdpi.comnih.gov The simulation results showed that Cor-TP had binding scores comparable or even superior to the endogenous ligand, ATP. mdpi.comnih.gov This suggests Cor-TP could act as a competitive inhibitor, modulating downstream signaling pathways. Such computational approaches are integral to understanding the structural basis of Cor-TP's interactions with protein targets. mdpi.com

Theoretical Implications and Future Directions in Cordycepin 5 Triphosphate Research

Elucidation of Novel Molecular Targets

A central hypothesis in cordycepin (B1669437) research is that its biological effects are mediated by the intracellular conversion of cordycepin to COR-TP. nih.govmdpi.com This triphosphate form acts as an ATP analog, competitively interfering with ATP-dependent enzymes. mdpi.com While some targets have been identified, the full spectrum of its molecular interactions remains an area of active investigation.

Recent in silico studies have provided significant leads. Molecular docking simulations suggest that COR-TP can bind effectively to the active site of adenylate cyclase, with binding scores comparable or even superior to the endogenous ligand, ATP. mdpi.comnih.gov This interaction is predicted to hinder the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. mdpi.comnih.gov Other potential targets that may be confused by COR-TP include the epidermal growth factor receptor (EGFR), where the triphosphate form could block phosphorylation. mdpi.commdpi.com However, direct evidence for many of these bindings is still emerging.

A key future direction is the identification of a hypothesized, yet still unknown, target molecule involved in growth factor signaling pathways, which could explain the broad inhibitory effects of cordycepin on cell proliferation. nottingham.ac.uk The formation of COR-TP is thought to be more prevalent in cells with high metabolic rates, such as cancer and immune cells, which could explain the compound's tissue-specific effects and relatively low toxicity in normal cells. mdpi.com

Table 1: Potential Molecular Targets of Cordycepin 5'-triphosphate

| Target Class | Specific Target(s) | Proposed Mechanism of Interaction | Reference(s) |

| Signaling Enzymes | Adenylate Cyclase (AC) | Competitive binding at the ATP site, inhibiting cAMP production. | mdpi.com, nih.gov |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Potential competitive inhibition of ATP-dependent phosphorylation. | mdpi.com |

| Nucleic Acid Enzymes | Poly(A) Polymerase | Incorporation into RNA, causing chain termination due to the lack of a 3'-hydroxyl group. | spandidos-publications.com |

| Purine (B94841) Metabolism Enzymes | Various ATP-dependent enzymes | General interference with biochemical processes due to structural similarity to ATP. | nih.gov |

Deeper Understanding of Tissue-Specific Metabolic Conversion Pathways

The biological activity of cordycepin is contingent upon its intracellular phosphorylation to cordycepin 5'-monophosphate (COR-MP), diphosphate (B83284) (COR-DP), and ultimately the active triphosphate form, COR-TP. nih.gov This metabolic activation is not ubiquitous and appears to be tissue- and cell-type specific. mdpi.com For instance, studies have shown that cordycepin can be absorbed as its presumed inactive metabolite, 3'-deoxyinosine (B124312), and subsequently converted to COR-TP within macrophages and certain tumor cells. mdpi.com

The enzymatic cascade responsible for this conversion is a critical area of study. Key enzymes in this pathway include:

Adenosine Kinase (ADK): Facilitates the initial phosphorylation of cordycepin to COR-MP. nih.gov

Adenylate Kinase (AK): Involved in the subsequent phosphorylation steps from COR-MP to COR-DP and COR-DP to COR-TP. nottingham.ac.uk

Understanding the expression levels and kinetic properties of these enzymes in different tissues will be crucial for predicting which cell types are most susceptible to cordycepin's effects. The balance between the activity of activating enzymes like ADK and degrading enzymes like adenosine deaminase (ADA), which converts cordycepin to the inactive 3'-deoxyinosine, likely dictates the intracellular concentration of COR-TP and the ultimate biological outcome. nih.gov

Comprehensive Analysis of Downstream Signaling Cascades

Once formed, COR-TP can perturb a multitude of downstream signaling pathways, largely by interfering with ATP-dependent processes. Research has confirmed that COR-TP is the likely active metabolite responsible for repressing gene expression induced by growth factors. nottingham.ac.uk A comprehensive analysis points to several key signaling cascades that are modulated by this compound.

Studies have consistently shown that cordycepin, through its triphosphate form, blocks critical pro-proliferative pathways such as the PI3K/AKT/mTOR and MEK/ERK pathways in various cell lines. nottingham.ac.ukscielo.br This inhibition is rapid, with effects on translation via the mTOR pathway being detectable within 30 minutes. nottingham.ac.uk

Furthermore, COR-TP influences inflammatory and immune responses. It is known to inhibit the NF-κB pathway, a central regulator of inflammation. mdpi.com By competing with ATP at the adenylate cyclase active site, it also modulates cAMP-dependent signaling , which has broad implications for cellular function. nih.gov Other affected pathways include the AMP-activated protein kinase (AMPK) pathway, which cordycepin activates, and the Wnt/β-catenin pathway, which can be stimulated through adenosine receptor activation. nih.gov

Table 2: Major Downstream Signaling Cascades Affected by Cordycepin 5'-triphosphate

| Pathway | Effect of COR-TP | Key Cellular Outcome | Reference(s) |

| PI3K/AKT/mTOR | Inhibition | Repression of cell growth, proliferation, and survival. | nottingham.ac.uk |

| MEK/ERK (MAPK) | Inhibition | Repression of cell proliferation and survival signaling. | nottingham.ac.uk, scielo.br |

| NF-κB | Inhibition | Anti-inflammatory effects. | mdpi.com |

| cAMP-Dependent Pathways | Inhibition of cAMP production | Modulation of various cellular processes including metabolism and gene expression. | nih.gov |

| AMPK | Activation | Regulation of cellular energy homeostasis. | nih.gov |

| Wnt/β-catenin | Stimulation (via adenosine receptors) | Promotion of tissue remodeling processes. | nih.gov |

Interplay with Cellular Plasticity Mechanisms

Cellular plasticity, the ability of cells to change their phenotype in response to environmental cues, is a fundamental process in development and disease. Emerging research indicates that COR-TP is a potential modulator of these mechanisms. mdpi.comnih.gov In the context of cancer, cellular plasticity is a hallmark of tumor progression and metastasis, with the epithelial-mesenchymal transition (EMT) being a prime example. mdpi.com In silico studies suggest that by modulating cAMP signaling, COR-TP could influence the plasticity of cells within the tumor microenvironment, including cancer-associated fibroblasts and immune cells, potentially preventing phenotypic changes that support tumor growth. mdpi.comnih.gov

Beyond cancer, cordycepin has been shown to affect neuroplasticity. In models of cerebral ischemia, it ameliorates damage to synaptic transmission and dendritic structure, suggesting a role in preserving or restoring synaptic plasticity, which is a key neural mechanism for learning and memory. scielo.br

Development of Advanced Analytical Techniques for Intracellular Quantification

A significant challenge in understanding the precise mechanisms of COR-TP is the ability to accurately measure its concentration inside the cell. The development of robust analytical techniques is therefore a critical future direction. While methods like HPLC are common for quantifying cordycepin in bulk extracts, they often lack the specificity and sensitivity for intracellular phosphorylated metabolites. researchgate.netnih.gov

Advanced techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are emerging as the gold standard for this purpose. nih.govresearchgate.net These methods offer the high sensitivity and specificity required to quantify low-abundance nucleoside triphosphates within complex cellular matrices. nih.govuw.edu

Key features of these advanced methods include:

Efficient Extraction: Nucleotides are typically extracted from cell pellets using cold solvents like methanol (B129727) and water mixtures, followed by centrifugation to remove proteins and debris. researchgate.net

Specialized Chromatography: Separation is often achieved using ion-pairing chromatography or porous graphitic carbon columns, which are effective for retaining and separating highly polar molecules like nucleotide triphosphates. nottingham.ac.ukresearchgate.netmdpi.com

Sensitive Detection: Tandem mass spectrometry (MS/MS) allows for the specific detection and quantification of COR-TP, even in the presence of the highly abundant and isobaric ATP, by monitoring unique parent-to-daughter ion transitions. nih.gov

The validation of such methods, establishing linearity, accuracy, and the lower limit of quantification (LLOQ), provides a powerful tool to directly correlate intracellular COR-TP levels with observed biological effects in both cell culture and clinical samples. nih.govresearchgate.net A thesis has reported the development of an ion-pairing LC-MS/MS method specifically for the quantitative analysis of cordycepin and its phosphorylated metabolites. nottingham.ac.ukmdpi.com

Systems Biology Approaches to Map Complex Interactions

Given the multifaceted effects of COR-TP on numerous targets and pathways, a reductionist approach is insufficient to capture the full scope of its biological activity. Systems biology, which integrates multi-omics data to understand the larger picture of an organism's biology, is essential for mapping the complex interactions of this molecule.

Future research will increasingly rely on:

Transcriptomics and Metabolomics: Analyzing global changes in gene expression and metabolite levels in response to cordycepin treatment can help identify key regulated networks and metabolic subnetworks.

Genome-Scale Network Analysis: These computational models can be used to predict the flow of metabolites through pathways and identify critical nodes affected by COR-TP.

Metabolic Engineering and Synthetic Biology: These approaches can be used to construct and optimize microbial strains for the high-level production of cordycepin, which facilitates further research. researchgate.net

By combining these systems-level approaches, researchers can move beyond a one-target, one-pathway view to a more holistic understanding of how COR-TP perturbs cellular networks, leading to its diverse pharmacological effects. nottingham.ac.uk

Q & A

Basic: What is the primary experimental application of cordycepin 5'-triphosphate sodium salt in molecular biology?

Answer:

this compound is widely used to block free 3′-OH termini of DNA during enzymatic reactions, preventing undesired modifications such as exonuclease digestion or unintended ligation. For example, in genome-wide DNA mapping, it is incubated with terminal deoxynucleotidyl transferase (TdT) to "cap" DNA ends before S1 nuclease treatment, ensuring selective cleavage of single-stranded regions . A typical protocol involves:

- Step 1: Incubate 25 µg DNA with 100 µM cordycepin triphosphate and 40 U TdT in a 150 µL reaction (1 hr, 37°C).

- Step 2: Purify DNA via phenol-chloroform extraction and ethanol precipitation.

This method preserves structural integrity for downstream analyses like agarose gel verification .

Advanced: How does this compound compare to dideoxynucleotides (ddNTPs) as a chain terminator in DNA labeling?

Answer: